
SR-3029
Overview
Description
SR-3029 is a potent and highly selective ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values of 44 nM and 260 nM, respectively, and a Ki of 97 nM for both isoforms . It was developed through optimization of high-throughput screening (HTS) hits, demonstrating strong antiproliferative effects across diverse cancer models, including pancreatic ductal adenocarcinoma (PDAC), triple-negative breast cancer (TNBC), lymphomas, and melanoma . This compound exhibits favorable pharmacokinetic (PK) properties, including moderate brain penetration, making it suitable for preclinical studies in brain cancers . Its mechanism involves disrupting CK1δ-mediated translation initiation by inhibiting phosphorylation of 4E-BP1 and RPS6, critical regulators of cap-dependent mRNA translation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR 3029 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of SR 3029.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of SR 3029 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
SR 3029 undergoes various chemical reactions, including:
Oxidation: SR 3029 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of SR 3029.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
Scientific Research Applications
SR 3029 has a wide range of scientific research applications:
Cancer Biology: SR 3029 has been shown to inhibit the growth of various cancer cell lines, including breast cancer and melanoma.
Molecular Pharmacology: The compound is used to study the role of casein kinase 1 delta and casein kinase 1 epsilon in cellular processes and to develop new therapeutic strategies.
Circadian Rhythm Research: SR 3029 is used to investigate the regulation of circadian rhythms and the potential for developing treatments for circadian rhythm disorders.
Drug Development: The compound serves as a lead compound in the development of new drugs targeting casein kinase 1 delta and casein kinase 1 epsilon
Mechanism of Action
SR 3029 exerts its effects by inhibiting the activity of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are involved in the phosphorylation of various substrates, including proteins that regulate cell division and apoptosis. By inhibiting these kinases, SR 3029 disrupts these processes, leading to the suppression of tumor growth and other cellular effects. The compound also affects the nuclear localization of beta-catenin, a key regulator of gene expression in cancer cells .
Comparison with Similar Compounds
Selectivity Profiles
SR-3029 demonstrates superior selectivity compared to early-generation CK1 inhibitors. Key comparisons include:
Table 1: Selectivity and Kinase Inhibition Profiles
This compound’s selectivity arises from structural interactions with the CK1δ/ε active site, particularly the Met82 gatekeeper residue, which creates a hydrophobic pocket accommodating its N9-aryl moiety . In contrast, PF-670462 (Pfizer) inhibits pro-apoptotic kinases like JNK and p38, complicating its use in mechanistic studies .
Antiproliferative Efficacy
Table 2: In Vitro and In Vivo Anticancer Activity
This compound synergizes with gemcitabine in PDAC by upregulating deoxycytidine kinase (dCK), enhancing gemcitabine activation . It also induces apoptosis in lymphoma cells independent of p53 status, unlike IC261, which fails due to off-target microtubule effects .
Pharmacokinetic and Brain Penetration Properties
Table 3: Pharmacokinetic Comparison
Compound | Half-Life (h) | Brain Penetration | Microsomal Stability |
---|---|---|---|
This compound | 2.5–4.2 | Moderate | High |
SR-2890 | 1.8–3.5 | Low | Moderate |
PF-670462 | <1 | None | Poor |
This compound’s brain penetration enables efficacy in glioblastoma models, a unique advantage over PF-670462 and SR-2890 .
Biological Activity
SR-3029 is a potent dual inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), which are emerging therapeutic targets in various cancers, particularly in multiple myeloma and triple-negative breast cancer (TNBC). This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound functions primarily by inhibiting CK1δ and CK1ε, which play critical roles in cellular signaling pathways that regulate cell proliferation, apoptosis, and metabolism. The inhibition of these kinases disrupts several oncogenic processes:
- Disruption of Wnt Signaling : In TNBC, this compound inhibits the nuclear localization of β-catenin, a key effector in Wnt signaling, leading to reduced transcriptional activity associated with tumor growth .
- Induction of Apoptosis : The compound triggers rapid apoptosis in CK1δ-high cancer cells. Studies demonstrate that this compound treatment results in significant cell death across various cancer cell lines, including lymphoma and breast cancer .
Multiple Myeloma
Research indicates that this compound exhibits potent anti-multiple myeloma activity both in vivo and ex vivo. Key findings include:
- Metabolic Disruption : RNA sequencing analyses show that this compound inhibits genes involved in oxidative phosphorylation and reduces intermediates in the citric acid cycle. This metabolic disruption correlates with decreased mitochondrial metabolism, a hallmark of multiple myeloma progression .
- Patient-Derived Models : The sensitivity of primary multiple myeloma patient specimens to this compound correlates with elevated expression of mitochondrial genes, suggesting that higher CK1δ/ε levels may predict responsiveness to treatment .
Triple-Negative Breast Cancer (TNBC)
In TNBC models, this compound has demonstrated significant therapeutic potential:
- Tumor Regression : In orthotopic xenograft models, this compound induced tumor regression by promoting apoptosis specifically in CK1δ-expressing tumors. Long-term dosing showed minimal systemic toxicity, indicating its potential for clinical use .
- Cell Migration Inhibition : Studies have shown that this compound significantly reduces the migration capacity of TNBC cells, further supporting its role as a therapeutic agent against metastatic disease .
Data Tables
The following table summarizes the biochemical properties and cellular activities of this compound compared to other CK1 inhibitors:
Compound | CK1δ Inhibition IC50 (nM) | CK1ε Inhibition IC50 (nM) | MTT Assay EC50 (nM) | Microsome Stability T1/2 (min) |
---|---|---|---|---|
This compound | 4 | 38 | 44 | 60 |
SR-2848 | 30 | 89 | 31 | 25 |
PF670462 | >100 | >100 | Not applicable | Not applicable |
Study on TNBC
A study published in Cancer Research highlighted the effects of this compound on MDA-MB231 cells, a TNBC line. Results showed:
- Proliferation Reduction : Cell proliferation was significantly inhibited in a dose-dependent manner when treated with this compound.
- Migration Decrease : The compound also reduced cell migration capabilities, emphasizing its role in preventing metastasis .
Study on Multiple Myeloma
In another study focusing on multiple myeloma:
- Primary Patient Specimens : The efficacy of this compound was validated using primary patient samples, where it induced apoptosis and inhibited growth effectively.
- Correlation with Gene Expression : Increased expression levels of CK1δ/ε were associated with poorer outcomes in patients, highlighting the potential for targeted therapy using this compound .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of SR-3029 in cancer cell lines?
this compound is a potent ATP-competitive inhibitor of casein kinase 1 delta/epsilon (CK1δ/ε), with IC50 values of 44 nM and 260 nM, respectively . It disrupts Wnt/β-catenin signaling by reducing nuclear β-catenin expression, a pathway critical in tumor growth and survival . Methodologically, its inhibitory activity is validated via kinase assays and Western blot analysis (e.g., PARP upregulation in Z-138 cells ).
Q. Which experimental models are commonly used to study this compound's anti-tumor effects?
- In vitro: A375 melanoma cells (EC50 = 86 nM) and triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) via MTT assays .
- In vivo: Orthotopic xenograft models (e.g., MDA-MB-231, BT474) treated with 20 mg/kg this compound daily via intraperitoneal injection, with tumor volume measured using calipers or luminescence imaging .
Q. How does this compound's selectivity profile impact its applicability in diverse cancer types?
this compound exhibits cross-reactivity with FLT3, CDK4/6, and MARK2 kinases at higher concentrations (IC50: 300–3,000 nM) . Researchers should prioritize cell lines with high CK1δ expression (e.g., A375 melanoma) and validate off-target effects using kinase profiling assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dual role in DNA repair and apoptosis?
Evidence from Western blot data shows this compound upregulates PARP, a DNA repair enzyme, in a dose-dependent manner . However, prolonged exposure may induce apoptosis via unresolved DNA damage. To clarify this duality, researchers should combine PARP activity assays (e.g., NAD+ depletion analysis) with Annexin V/PI staining to quantify apoptotic rates .
Q. What methodological considerations are critical for optimizing this compound dosing in vivo?
- Dose-response: 20 mg/kg daily (i.p.) achieves tumor growth inhibition without overt toxicity in mice .
- Pharmacokinetics: Monitor brain penetration (noted in glioblastoma models) and plasma stability using LC-MS .
- Combination therapy: Synergy with gemcitabine in pancreatic cancer models requires staggered dosing to mitigate overlapping toxicities .
Q. How can variability in this compound efficacy across cell lines be addressed experimentally?
this compound shows limited activity in MCF7 and T47D cells due to low CK1δ expression . Researchers should:
- Use CRISPR/Cas9 to overexpress CK1δ in resistant lines.
- Perform RNA-seq to identify compensatory pathways (e.g., AKT/mTOR) .
Q. What statistical approaches are recommended for analyzing this compound's anti-proliferative data?
- EC50 calculation: Four-parameter logistic curves (GraphPad Prism) for dose-response MTT assays .
- Tumor growth analysis: Mixed-effects models to account for longitudinal variability in xenograft studies .
Q. Methodological Challenges
Q. How can researchers ensure reproducibility in this compound studies?
- Standardize cell culture conditions: Use DMEM with 10% FBS and 1% penicillin/streptomycin for A375 cells .
- Control for solvent effects: Limit DMSO to ≤0.1% in vitro to avoid cytotoxicity .
- Validate antibodies: Confirm PARP and β-catenin antibodies via knockout cell lines .
Q. What strategies mitigate batch-to-batch variability in this compound formulations?
- Purity checks: Use HPLC to verify >98% purity .
- Solubility testing: Pre-dissolve in DMSO (30 mg/mL) and dilute in PBS for in vivo use .
Q. Data Interpretation
Q. How should conflicting results from this compound's off-target kinase inhibition be reconciled?
FLT3 and CDK4/6 inhibition occurs at concentrations >1 μM, which may not be physiologically relevant in CK1δ-driven models . Use isoform-specific siRNA knockdowns to isolate CK1δ/ε effects .
Properties
IUPAC Name |
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBMEQPREMCWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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